molecular formula C7H15ClN2 B128400 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride CAS No. 58108-05-7

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

Cat. No.: B128400
CAS No.: 58108-05-7
M. Wt: 162.66 g/mol
InChI Key: WPYNXKFLSQEEFE-UHFFFAOYSA-N
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Description

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (CAS 58108-05-7) is a bicyclic amine hydrochloride with the molecular formula C₇H₁₅ClN₂ and a molecular weight of 162.66 g/mol . It is a white to off-white crystalline solid with a melting point of 170–174°C . The compound is characterized by a rigid bicyclo[3.3.0]octane framework, where the nitrogen atom at position 3 is substituted with an amino group. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical syntheses.

Key applications include its use as an intermediate in the production of sulfonylurea antidiabetic drugs, such as gliclazide . The compound’s synthesis involves the reduction of N-nitroso-3-azabicyclo[3.3.0]octane using zinc powder and hydrochloric acid, followed by purification via solvent extraction and recrystallization . Industrial processes achieve yields exceeding 95% with purity ≥99% .

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYNXKFLSQEEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973688
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1)
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Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58108-05-7
Record name Cyclopenta[c]pyrrol-2(1H)-amine, hexahydro-, hydrochloride (1:1)
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Record name Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1)
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride
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Chemical Reactions Analysis

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of 3-amino-3-azabicyclo[3.3.0]octane hydrochloride is as an antagonist of orexin receptors, which are involved in regulating sleep and appetite. Research indicates that these compounds can modulate orexin signaling pathways, offering potential therapeutic strategies for conditions such as:

  • Narcolepsy
  • Insomnia
  • Eating Disorders

Mechanism of Action:
The compound acts by selectively inhibiting orexin receptors OX1 and OX2, which are implicated in the regulation of wakefulness and feeding behaviors .

Dipeptidyl Peptidase II (DPP II) Inhibition

Another significant application is its role as an inhibitor of DPP II, an enzyme involved in various physiological processes.

  • Case Study: A derivative known as AX8819 demonstrated potent inhibition of DPP II, leading to significant cell death in Jurkat cells at concentrations of 22 μM and 44 μM, suggesting potential use in cancer therapy .

Neuroprotective Effects

Compounds related to 3-amino-3-azabicyclo[3.3.0]octane have shown neuroprotective properties, especially in models of cerebral ischemia.

  • Research Findings: Studies have indicated that these compounds improve ATP levels and energy metabolism under ischemic conditions, highlighting their potential for treating neurodegenerative diseases .

Azo-Schiff Base Ligand Synthesis

The compound serves as a primary amine source in synthesizing azo-Schiff base ligands, which have applications in coordination chemistry and catalysis.

Synthetic Route:

  • React with salicylaldehyde and aniline.
  • Follow a two-step process to yield the desired ligand.

Potential Applications:
These ligands can form metal complexes useful in various fields such as:

  • Catalysis
  • Sensing
  • Drug delivery systems

Summary of Research Findings

ApplicationMechanism/ActionPotential Conditions Treated
Orexin Receptor AntagonismInhibition of OX1 and OX2 receptorsNarcolepsy, Insomnia, Eating Disorders
Dipeptidyl Peptidase II InhibitionInduction of cell death via DPP II inhibitionCancer therapy
Neuroprotective EffectsImprovement of ATP levels during ischemiaNeurodegenerative diseases
Azo-Schiff Base Ligand SynthesisPrimary amine source for ligand synthesisCoordination chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A detailed comparison with structurally related bicyclic amines is provided below:

Compound 3-Amino-3-azabicyclo[3.3.0]octane HCl 7-Imino-3-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane HCl 3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane diHCl
CAS No. 58108-05-7 Not specified 1220-31-1
Molecular Formula C₇H₁₅ClN₂ C₆H₁₀ClN₇O₂ C₁₇H₂₆Cl₂N₂
Molecular Weight 162.66 g/mol 247.64 g/mol 331.37 g/mol
Bicyclic Framework [3.3.0] [3.3.0] with additional nitroimino and imino groups [3.2.1] with p-aminobenzyl and methyl substituents
Key Functional Groups Amino, hydrochloride Nitroimino, imino, hydrochloride p-Aminobenzyl, dimethyl, dihydrochloride
Thermal Stability Stable up to 174°C (mp) Exothermic decomposition at 298.5°C Not reported
Applications Pharmaceutical intermediate (antidiabetic) Energetic material precursor Drug compound (acute toxicity: LD₅₀ = 104 mg/kg in mice, intraperitoneal)

Key Research Findings

  • Synthetic Utility: Unlike 7-imino-3-nitroimino derivatives, which require complex nitration and imination steps , 3-amino-3-azabicyclo[3.3.0]octane hydrochloride is synthesized via straightforward reduction and acid-base purification .
  • Thermal Behavior: The nitroimino derivative exhibits higher thermal stability (decomposition at 298.5°C) due to electron-withdrawing nitro groups stabilizing the bicyclic core . In contrast, the amino-substituted compound decomposes near its melting point .
  • Biological Activity: The dihydrochloride derivative (CAS 1220-31-1) demonstrates acute toxicity in mice, highlighting how structural modifications (e.g., aromatic substituents) alter biological effects compared to the non-toxic antidiabetic intermediate .

Solubility and Reactivity

  • 3-Amino-3-azabicyclo[3.3.0]octane HCl: Highly water-soluble due to ionic hydrochloride formation; reacts with sulfonyl chlorides to form urea linkages critical for antidiabetic drug synthesis .
  • 3-Azabicyclo[3.3.0]octane (unsubstituted): Lacks the amino group, reducing reactivity but serving as a precursor in coordination chemistry (e.g., forming crystals with bismuth trichloride) .

Industrial Relevance

  • The amino-substituted compound is prioritized in pharmaceutical manufacturing for its role in synthesizing gliclazide, a widely used sulfonylurea antidiabetic agent .
  • In contrast, nitroimino derivatives are niche intermediates for high-energy materials, reflecting divergent market demands .

Biological Activity

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride, with the molecular formula C7_7H14_{14}N2_2·HCl, is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Weight : 162.66 g/mol
  • CAS Number : 58108-05-7

The compound is characterized by a bicyclic structure that includes a nitrogen atom in the bridgehead position, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reduction of N-nitroso-3-azabicyclo[3.3.0]octane using zinc powder and hydrochloric acid.
  • Industrial Production : Continuous synthesis processes are employed, utilizing ammonium hydroxide and sodium hypochlorite in alkaline conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The compound shows promising suppressor effects, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of dipeptidyl peptidase II (DPP II). Studies have demonstrated that derivatives of azabicyclo[3.3.0]octane, including AX8819, exhibit potent inhibition of DPP II with high selectivity over other DPP enzymes . The mechanism involves:

  • Cell Death Induction : At concentrations of 22 μM and 44 μM, AX8819 caused significant cell death in Jurkat cells, indicating its potential use in cancer therapy .

Neuroprotective Effects

Compounds related to 3-amino-3-azabicyclo[3.3.0]octane have shown neuroprotective properties, particularly in models of cerebral ischemia. For instance, a study demonstrated that administration of related compounds improved ATP levels and energy metabolism in ischemic conditions . This suggests potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration Used
AntimicrobialInhibition of Gram-positive/negative bacteriaVariable
DPP II InhibitionInduced cell death in Jurkat cells22 μM - 44 μM
NeuroprotectionImproved ATP levels in ischemic models10 mg/kg

Study on DPP II Inhibition

In a detailed study, researchers evaluated the specificity and potency of AX8819 as a DPP II inhibitor:

  • Methodology : The study utilized HEK293T cells overexpressing DPP II to assess the inhibitory effects.
  • Findings : AX8819 demonstrated significantly higher selectivity for DPP II compared to other dipeptidyl peptidases, with effective inhibition at low concentrations without affecting cell viability at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride, and how can intermediates be monitored?

Methodological Answer: The synthesis of bicyclic amines like this compound often involves ring-closing strategies or reductive amination. Key intermediates include bicyclic precursors (e.g., azabicyclo[3.3.0]octane derivatives) and amine-protected intermediates. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track reaction progress. For example, intermediates with free amine groups can be derivatized with ninhydrin for TLC visualization. Ensure reaction conditions (e.g., pH, temperature) are optimized to avoid side products like over-alkylation or ring-opening .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer: While direct storage data for this compound is limited, analogous hydrochloride salts (e.g., 3-azabicyclo[3.1.1]heptan-6-one hydrochloride) suggest room temperature storage in airtight, desiccated containers to prevent hygroscopic degradation . For long-term stability, consider inert atmospheres (N2_2 or Ar) and avoid exposure to light. Regularly monitor purity via Karl Fischer titration for moisture content and HPLC for decomposition products .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR can confirm the bicyclic structure and amine proton environment. Compare with reference spectra of related azabicyclo compounds (e.g., quinuclidine derivatives) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C7_7H13_{13}N2_2Cl) and detects impurities.
  • Infrared (IR) Spectroscopy: Peaks near 2500–2800 cm1^{-1} indicate NH2_2 stretching, while Cl^- vibrations appear at ~600 cm1^{-1}.
  • X-ray Crystallography: Resolves stereochemical ambiguities in the bicyclic framework .

Q. How can computational chemistry optimize the synthesis pathway of this compound?

Methodological Answer: Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) predict energetically favorable pathways. Focus on:

  • Transition state analysis for ring-closing steps.
  • Solvent effects using COSMO-RS to select optimal media (e.g., polar aprotic solvents).
  • Machine learning models trained on bicyclic amine datasets to predict yield-limiting steps .

Case Study: ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error in reaction design .

Q. How should researchers resolve contradictions in spectral data during structural validation?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • 2D NMR (COSY, NOESY) to confirm proton-proton correlations.
  • Spiking experiments with reference standards (e.g., 3-aminoquinuclidine derivatives) to identify co-eluting impurities .

Example: Impurities in hydrochloride salts (e.g., free base or chloride counterion variations) can distort spectra. Use ion chromatography to verify Cl^- stoichiometry .

Q. What challenges arise in scaling up synthesis, and how can reactor design address them?

Methodological Answer: Challenges:

  • Exothermicity: Bicyclic amine syntheses often involve exothermic steps (e.g., ring-closing).
  • Mass transfer limitations in heterogeneous reactions.

Solutions:

  • Flow reactors for precise temperature control and improved mixing.
  • Membrane separation technologies to isolate intermediates continuously .
  • Process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, pressure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
Reactant of Route 2
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

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